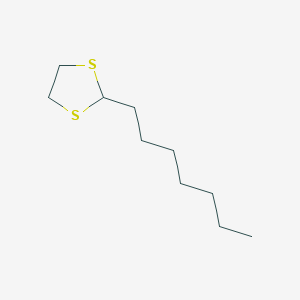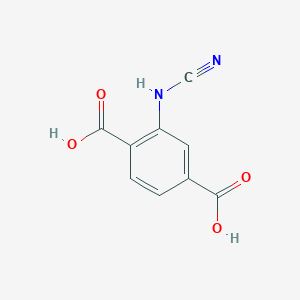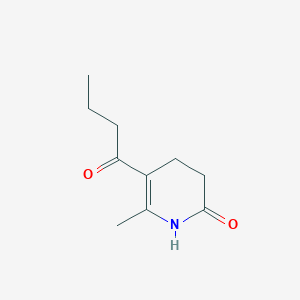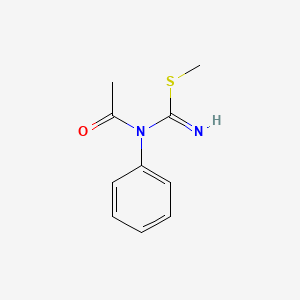
2-Heptyl-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptyl-1,3-dithiolane is an organosulfur compound with the molecular formula C10H20S2 It belongs to the class of 1,3-dithiolanes, which are characterized by a five-membered ring containing two sulfur atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Heptyl-1,3-dithiolane can be synthesized through the reaction of heptanal with 1,2-ethanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and continuous flow processes to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Heptyl-1,3-dithiolane undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as organolithium reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted dithiolanes.
Scientific Research Applications
2-Heptyl-1,3-dithiolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Heptyl-1,3-dithiolane involves its ability to interact with various molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity . The compound’s unique structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: The parent compound with a similar structure but without the heptyl group.
1,2-Dithiolane: An isomer with sulfur atoms at positions 1 and 2.
1,3-Dithiane: A six-membered ring analog with similar chemical properties.
Uniqueness
2-Heptyl-1,3-dithiolane is unique due to the presence of the heptyl group, which imparts distinct physicochemical properties and enhances its solubility in organic solvents.
Properties
CAS No. |
93215-67-9 |
|---|---|
Molecular Formula |
C10H20S2 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
2-heptyl-1,3-dithiolane |
InChI |
InChI=1S/C10H20S2/c1-2-3-4-5-6-7-10-11-8-9-12-10/h10H,2-9H2,1H3 |
InChI Key |
QMFIDKBWTHCPRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1SCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate](/img/structure/B14358443.png)
![4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline](/img/structure/B14358451.png)
![4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate](/img/structure/B14358456.png)
![N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14358458.png)
![8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal](/img/structure/B14358472.png)




![1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14358523.png)




